molecular formula C25H28ClN3O3 B15205210 N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanamide

N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanamide

Cat. No.: B15205210
M. Wt: 454.0 g/mol
InChI Key: WAYQJMZLTQEUPE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Substitution reactions: Introduction of the 2-methoxybenzyl group and the 4-chlorophenyl group through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the hexanamide moiety through an amidation reaction using hexanoic acid derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanamide involves its interaction with specific molecular targets. The pyridazinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)butanamide
  • N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)pentanamide

Comparison:

  • Structural Differences: The primary difference lies in the length of the alkyl chain (hexanamide vs. butanamide or pentanamide).
  • Biological Activity: The length of the alkyl chain can influence the compound’s solubility, bioavailability, and interaction with molecular targets, potentially leading to differences in biological activity.
  • Uniqueness: N-(4-chlorophenyl)-2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanamide’s unique structure, particularly the hexanamide moiety, may confer distinct properties compared to its shorter-chain analogs.

Properties

Molecular Formula

C25H28ClN3O3

Molecular Weight

454.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[5-[(2-methoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]hexanamide

InChI

InChI=1S/C25H28ClN3O3/c1-4-5-9-22(24(30)27-21-13-11-20(26)12-14-21)29-25(31)19(15-17(2)28-29)16-18-8-6-7-10-23(18)32-3/h6-8,10-15,22H,4-5,9,16H2,1-3H3,(H,27,30)

InChI Key

WAYQJMZLTQEUPE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)C(=CC(=N2)C)CC3=CC=CC=C3OC

Origin of Product

United States

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